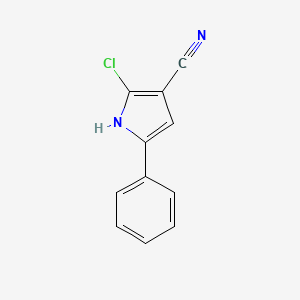

2-chloro-5-phényl-1H-pyrrole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

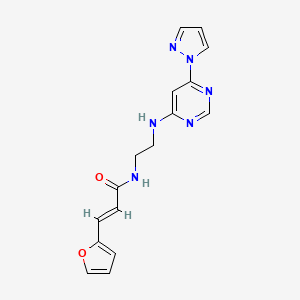

“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C11H7ClN2 . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-fluoro acetophenone can be reacted with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate can then be reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. This compound can then be cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction can be carried out to obtain the final product .

Molecular Structure Analysis

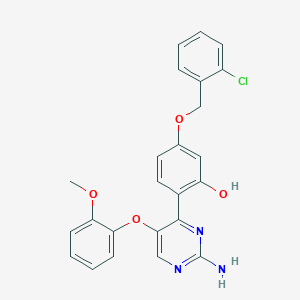

The molecular structure of “2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” consists of a pyrrole ring substituted with a phenyl group at the 5-position, a chlorine atom at the 2-position, and a carbonitrile group at the 3-position . The InChI code for this compound is 1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H .

Physical And Chemical Properties Analysis

“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” has a molecular weight of 202.64 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 202.0297759 g/mol . It has a topological polar surface area of 39.6 Ų .

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

- Applications potentielles:

- Impureté du vonoprazan: Ce composé est une impureté présente dans le vonoprazan, un inhibiteur de la pompe à protons utilisé pour traiter les troubles gastro-intestinaux liés à l'acidité. Les chercheurs peuvent étudier son impact sur l'efficacité, le métabolisme et la sécurité du médicament .

Chimie computationnelle et modélisation moléculaire

En résumé, le 2-chloro-5-phényl-1H-pyrrole-3-carbonitrile offre des perspectives intéressantes pour la recherche dans plusieurs disciplines. Les chercheurs peuvent explorer son potentiel médicinal, sa polyvalence synthétique et ses implications environnementales. N'oubliez pas de consulter la littérature pertinente et les données expérimentales pour obtenir des informations plus détaillées . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊

Mécanisme D'action

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has been studied for its potential mechanism of action in biological systems. It has been proposed that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways in cells.

Biochemical and Physiological Effects

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has been studied for its potential biochemical and physiological effects. It has been proposed that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways in cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It also has a relatively low toxicity and is stable in aqueous solutions. However, 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile also has some limitations for laboratory experiments. It has a relatively low solubility in water and is not very soluble in organic solvents.

Orientations Futures

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has a wide range of potential applications in scientific research. It has been studied for its potential applications in drug discovery and development, as well as its potential biochemical and physiological effects. Future research could focus on the development of new synthesis methods for 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile and the study of its potential applications in various biological systems. Additionally, further research could explore the potential therapeutic applications of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile, such as its potential use as an anti-cancer agent. Finally, research could also focus on the development of new methods for the detection and quantification of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile in biological systems.

Méthodes De Synthèse

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile can be synthesized from 2-chloro-5-phenylpyrrole (C5PP) and carbonitrile (CN). The synthesis method involves a two-step reaction involving the addition of CN to C5PP in an aqueous solution. The first step involves the addition of CN to C5PP to form 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile. The second step involves the hydrolysis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile to form C5PP and CN. The reaction is typically conducted in a basic medium to facilitate the hydrolysis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile.

Propriétés

IUPAC Name |

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMWGQBJAUGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2385011.png)

![2-(4-Ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2385012.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)